molecular formula C9H11NO2 B1414853 3-(3-Methylpyridin-2-yl)propanoic acid CAS No. 70580-10-8

3-(3-Methylpyridin-2-yl)propanoic acid

Cat. No. B1414853
CAS RN: 70580-10-8
M. Wt: 165.19 g/mol
InChI Key: YZBPCDZFVUHWRN-UHFFFAOYSA-N
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Description

“3-(3-Methylpyridin-2-yl)propanoic acid” is a chemical compound with the molecular weight of 165.19 . Its IUPAC name is 3-(3-methyl-2-pyridinyl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(3-Methylpyridin-2-yl)propanoic acid” is 1S/C9H11NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(3-Methylpyridin-2-yl)propanoic acid” is a powder at room temperature . It has a molecular weight of 165.19 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Antimicrobial Drug Development

Research has shown that compounds structurally similar to 3-(3-Methylpyridin-2-yl)propanoic acid, specifically 3-quinolin-4-one propanoic acids, exhibit molecular similarities with fluoroquinolone antibiotics. These compounds are considered promising scaffolds for creating new antimicrobial drugs. Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been employed for quality control of these active pharmaceutical ingredients, highlighting their potential in addressing microbial resistance to antibiotics (Zubkov et al., 2016).

Organic Synthesis and Reactivity

A study explored the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes, leading to the synthesis of compounds including ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions, conducted under various conditions such as reflux and microwave, showcase the versatile reactivity of pyridinyl propanoates in organic synthesis (Asadi et al., 2021).

Osteoporosis Treatment

In the field of medicinal chemistry, compounds related to 3-(3-Methylpyridin-2-yl)propanoic acid have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the treatment of osteoporosis. These compounds exhibited excellent in vitro profiles and significant pharmacokinetic properties in various animal models, highlighting their potential for clinical development in osteoporosis treatment (Coleman et al., 2004).

Synthesis Methodology Improvement

An improved synthesis method for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a compound structurally related to 3-(3-Methylpyridin-2-yl)propanoic acid, has been developed. This method offers advantages such as milder reaction conditions, simpler operations, and higher yield, contributing to the synthesis efficiency of related compounds (Yong, 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Future Directions

While specific future directions for “3-(3-Methylpyridin-2-yl)propanoic acid” are not available in the retrieved data, pyrimidine derivatives, which are structurally similar, have been synthesized and evaluated for various biological activities . This suggests potential avenues for future research and applications.

properties

IUPAC Name

3-(3-methylpyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBPCDZFVUHWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylpyridin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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